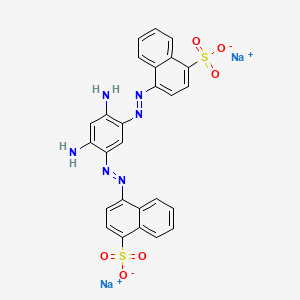

Disodium 4,4'-((4,6-diamino-1,3-phenylene)bis(azo))bisnaphthalene-1-sulphonate

CAS No.: 5850-05-5

Cat. No.: VC17007997

Molecular Formula: C26H18N6Na2O6S2

Molecular Weight: 620.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5850-05-5 |

|---|---|

| Molecular Formula | C26H18N6Na2O6S2 |

| Molecular Weight | 620.6 g/mol |

| IUPAC Name | disodium;4-[[2,4-diamino-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate |

| Standard InChI | InChI=1S/C26H20N6O6S2.2Na/c27-19-13-20(28)24(32-30-22-10-12-26(40(36,37)38)18-8-4-2-6-16(18)22)14-23(19)31-29-21-9-11-25(39(33,34)35)17-7-3-1-5-15(17)21;;/h1-14H,27-28H2,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |

| Standard InChI Key | UZAJXKAPLQJTPL-UHFFFAOYSA-L |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=CC(=C(C=C3N)N)N=NC4=CC=C(C5=CC=CC=C54)S(=O)(=O)[O-].[Na+].[Na+] |

Introduction

Chemical Structure and Properties

Molecular Architecture

Disodium 4,4'-((4,6-diamino-1,3-phenylene)bis(azo))bisnaphthalene-1-sulphonate belongs to the diazo dye subclass, featuring two azo (–N=N–) linkages connecting a central 4,6-diamino-1,3-phenylene group to two naphthalene-1-sulphonate moieties . The IUPAC name, disodium;4-[[2,4-diamino-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate, reflects its bifunctional azo architecture and anionic sulfonate groups. The planar naphthalene rings and conjugated azo system contribute to its strong light absorption in the visible spectrum, yielding intense coloration .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 620.6 g/mol |

| IUPAC Name | Disodium;4-[[2,4-diamino-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate |

| CAS Number | 5850-05-5 |

Physicochemical Characteristics

The compound’s sulfonate groups (–SONa) impart high water solubility, a critical feature for textile dyeing applications . Its solubility exceeds 50 g/L in aqueous solutions at 25°C, enabling uniform dye distribution. The azo linkages confer stability under acidic conditions, though reduction reactions can cleave the –N=N– bonds, a consideration in wastewater treatment . Spectroscopic analysis reveals strong absorption maxima () between 450–500 nm, consistent with its brownish hue .

Synthesis and Manufacturing

Diazotization and Coupling Reactions

The synthesis follows a two-step diazo coupling process :

-

Diazotization: 4-Aminonaphthalene-1-sulfonic acid reacts with nitrous acid (HNO) in acidic medium (HCl) at 0–5°C to form the diazonium salt.

-

Coupling: The diazonium salt couples with benzene-1,3-diamine in alkaline conditions (pH 8–9), yielding the target compound via electrophilic aromatic substitution.

Critical Parameters:

-

Temperature control (<10°C) prevents diazonium salt decomposition .

-

Alkaline pH ensures the coupling agent (benzene-1,3-diamine) remains deprotonated, enhancing nucleophilicity .

Industrial Production Techniques

Industrial-scale production employs continuous-flow reactors to optimize yield (>85%) and purity. Post-synthesis purification involves salt removal via dialysis and spray drying to obtain the final powder form.

Table 2: Synthesis Optimization Metrics

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–5°C (Step 1); 25°C (Step 2) | Maximizes diazonium stability |

| pH | 1–2 (Step 1); 8–9 (Step 2) | Enhances coupling efficiency |

| Solvent | Aqueous HCl/NaOH | Facilitates ionic intermediates |

Applications in Industry and Research

Textile Dyeing Processes

The compound’s primary application lies in dyeing natural fibers (wool, silk) and synthetic fabrics (nylon) . Its sulfonate groups form electrostatic interactions with protonated amino groups in wool under acidic dye baths (pH 3–4), ensuring colorfastness .

Performance Metrics:

-

Washfastness: 4–5 (ISO 105-C06)

-

Lightfastness: 5–6 (ISO 105-B02)

Comparative Analysis with Related Compounds

Structural Analogues in Azo Chemistry

Direct Brown 78: A triazo dye with higher molecular weight ( g/mol) and superior washfastness but reduced solubility .

Methyl Orange: A monoazo pH indicator lacking sulfonate groups, limiting its textile utility .

Performance Characteristics in Dye Applications

Table 3: Dye Performance Comparison

| Property | Target Compound | Direct Brown 78 | Methyl Orange |

|---|---|---|---|

| Solubility (g/L) | >50 | 30 | 20 |

| (nm) | 480 | 520 | 465 |

| Industrial Use | Textiles | Leather | Laboratory |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume